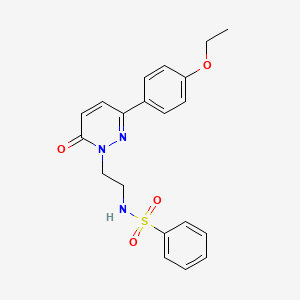

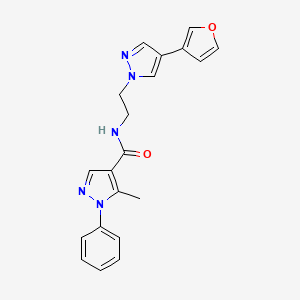

![molecular formula C21H22FN3O4 B2979236 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide CAS No. 941998-44-3](/img/structure/B2979236.png)

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22FN3O4 and its molecular weight is 399.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

- Compounds similar to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide have been synthesized and evaluated for their antimicrobial activities. In one study, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized and showed good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in developing new antimicrobial agents (D. G. Anuse et al., 2019).

Antipsychotic Potential

- Another research focus is on the development of novel benzamide derivatives as potential antipsychotics. These compounds, including benzamide derivatives possessing potent dopamine D2, serotonin 5‐HT1A, and 5‐HT2A receptor properties, have been synthesized and evaluated for their potential as antipsychotics, suggesting the relevance of similar structures in psychiatric disorder treatments (Mingshuo Xu et al., 2019).

Sigma-1 Receptor Ligands

- Piperazine derivatives have been studied for their sigma-1 receptor binding profiles, revealing several highly potent and selective ligands. This indicates the potential use of such compounds in neurodegenerative disease research and the development of diagnostic tools, such as positron emission tomography (PET) radiotracers (I. Moussa et al., 2010).

Anticancer Activity

- The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their evaluation for anticancer activity represents another area of interest. These compounds were subjected to in vitro antimicrobial and anticancer activities, showcasing the potential for cancer treatment developments (S. Mehta et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 and D3 dopamine receptors located in the striatum of the brain and the cortical and limbic pathways . These receptors play a crucial role in regulating movement and cognitive functions.

Mode of Action

The compound acts as a dopamine receptor agonist , stimulating the D2 and D3 receptors in the brain . This stimulation mimics the action of dopamine, a neurotransmitter that is often deficient in conditions like Parkinson’s disease. The activation of these receptors leads to a series of changes in the neuronal firing patterns and neurotransmitter release.

Biochemical Pathways

Upon activation of the D2 and D3 receptors, the compound influences several biochemical pathways. Primarily, it modulates the dopaminergic transmission pathway, enhancing the dopaminergic signaling which is often impaired in neurodegenerative disorders .

Pharmacokinetics

The compound exhibits rapid oral absorption with a Tmax of 1 hour . It has a low plasma protein binding rate, suggesting a high degree of bioavailability. The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, a monohydroxy derivative and a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys within 24 hours, with complete clearance by 48 hours . Approximately 25% is excreted via the bile .

Result of Action

The activation of the D2 and D3 receptors by the compound results in improved motor and cognitive functions, similar to the effects of dopamine . It also enhances peripheral blood circulation, which can be beneficial in conditions like intermittent claudication .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. As it has a low plasma protein binding rate, it is less likely to interact with other drugs . Caution should be exercised in patients with circulatory failure or acute myocardial infarction .

properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGNSMNGGQXLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

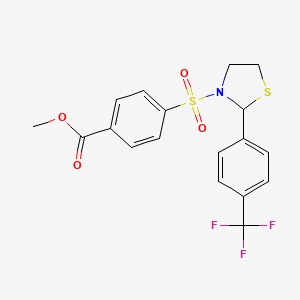

![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)

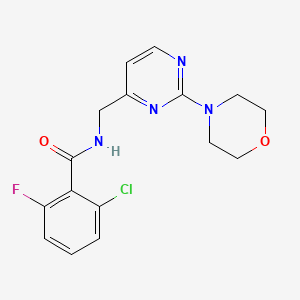

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)

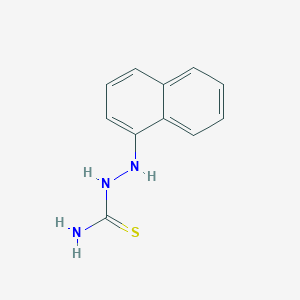

![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)

![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)

![2-{2-[2-(3-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2979162.png)

![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/no-structure.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2979176.png)